3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
Description
3-Bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a brominated, methyl-substituted imidazo[1,2-a]pyrazine derivative. Its molecular formula is C₈H₁₂BrCl₂N₃, with a molecular weight of 308.01 g/mol. The compound features a bicyclic imidazo[1,2-a]pyrazine core, with bromine at position 3, methyl groups at positions 2 and 8, and two hydrochloride counterions enhancing its solubility in polar solvents. This structure is pivotal in medicinal chemistry, where imidazo[1,2-a]pyrazines are explored for their biological activity, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
3-bromo-2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.2ClH/c1-5-7(9)12-4-3-10-6(2)8(12)11-5;;/h6,10H,3-4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRAOEFFPQRJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC(=C(N2CCN1)Br)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyrazine Core
Methylation at Positions 2 and 8
- Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
- Alkylation is often performed under mild conditions (room temperature to reflux) in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane.
- Tandem or one-pot alkylation-condensation strategies have been reported to streamline synthesis and improve purity.
Formation of the Dihydrochloride Salt
- The free base of the synthesized compound is treated with aqueous hydrochloric acid (e.g., 5% HCl) under reflux or room temperature conditions to form the dihydrochloride salt.
- This step enhances compound stability and solubility for pharmaceutical applications.
Detailed Preparation Method (Illustrative Synthesis)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Amino-pyrazine + aldehyde, acid catalyst, microwave or reflux in 1,4-dioxane | Formation of imidazo[1,2-a]pyrazine core |
| 2 | Bromination/halogenation | Pd(II) acetate + triphenylphosphine + Cs2CO3, CuI co-catalyst, solvent: DMF or 1,4-dioxane, RT to reflux | Selective bromination at position 3 |
| 3 | Methylation | Methyl iodide or equivalent, base (K2CO3), solvent DMF, RT to reflux | Introduction of methyl groups at positions 2 and 8 |
| 4 | Salt formation | Aqueous HCl (5%), reflux or RT | Formation of dihydrochloride salt |
Research Findings and Optimization
- Microwave-assisted cyclization significantly reduces reaction times and increases yield compared to conventional heating.
- Use of palladium catalysts with specific ligands (e.g., 1,1'-bisdiphenylphosphinoferrocene) enhances regioselectivity and yield of bromination steps.
- Tandem alkylation-condensation reactions allow for a more concise synthesis, reducing purification steps and improving overall purity.
- The dihydrochloride salt form improves compound stability, handling, and bioavailability for potential pharmaceutical use.
Comparative Table of Catalysts and Conditions for Bromination Step
| Catalyst System | Base Used | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Pd(II) acetate + triphenylphosphine | Cs2CO3 or Na2CO3 | 1,4-dioxane, DMF, DME | RT to reflux | Standard, effective catalyst |
| Pd(II) acetate + bisdiphenylphosphinoferrocene | Cs2CO3 or Na2CO3 | 1,4-dioxane, DMF | RT to reflux | Enhanced regioselectivity |
| Pd(II) chloride + triphenylphosphine | Cs2CO3 | DMF | RT to reflux | Alternative system |
| With Cu(I) iodide co-catalyst | Cs2CO3 | DMF, 1,4-dioxane | RT to reflux | Improves yield and selectivity |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be employed to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: In chemistry, 3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its unique structure and reactivity make it a valuable candidate for drug discovery programs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications range from the production of advanced polymers to the development of novel catalysts.
Mechanism of Action
The mechanism of action of 3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in binding to these targets. The compound can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with structurally related derivatives:
Key Observations :
- Halogen Impact : Bromine (Br) at position 3 provides greater electronegativity and van der Waals interactions compared to chlorine (Cl) in , which may improve binding affinity in biological targets.
- Salt Forms : Dihydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for pharmacokinetics, while neutral forms (e.g., ) may favor membrane permeability.
Biological Activity
3-Bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound characterized by its unique structure which includes a bromine atom and two methyl groups. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry.
- Molecular Formula : C₈H₁₄BrCl₂N₃
- Molecular Weight : 303.02 g/mol
- CAS Number : 1803586-18-6
Synthesis
The synthesis typically involves the bromination of 2,8-dimethylimidazo[1,2-a]pyrazine using bromine or bromine-containing reagents under controlled conditions. The compound is often isolated as a dihydrochloride salt to improve its stability and solubility .
Biological Activity
The biological activity of this compound has been explored in various studies:
Research indicates that this compound interacts with specific molecular targets within cells. The presence of the bromine atom allows for potential nucleophilic substitution reactions, which may lead to the modulation of enzyme and receptor activities. The imidazo[1,2-a]pyrazine core is crucial for its biological interactions.
Anticancer Activity
A notable study evaluated the anticancer properties of imidazo[1,2-a]pyrazine derivatives. It was found that certain derivatives exhibited significant inhibitory activity against cyclin-dependent kinase 9 (CDK9), with some compounds showing an IC50 value as low as 0.16 µM. The cytotoxic effects were tested on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer), demonstrating promising anti-proliferative effects correlated with CDK9 inhibition .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Compound 3c (related derivative) | 0.16 | CDK9 |
| Other imidazo derivatives | Various | Various |
Study on CDK9 Inhibition
In a recent study published in July 2022, several imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their CDK9 inhibitory activity. Among these compounds, one derivative exhibited an IC50 value of 0.16 µM against CDK9 and demonstrated significant cytotoxicity across multiple cancer cell lines (average IC50 of 6.66 µM in three cell lines) . This highlights the potential of brominated imidazo derivatives in cancer therapy.
Q & A
Basic Questions
Q. What are the key structural features of 3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride, and how do they influence its chemical reactivity?
- Answer: The compound features an imidazo[1,2-a]pyrazine bicyclic core with a bromine atom at position 3 and methyl groups at positions 2 and 7. The dihydrochloride form enhances solubility and stability in aqueous environments . Bromine acts as a leaving group in nucleophilic substitutions, while methyl groups influence steric hindrance and electronic effects, directing reactivity toward electrophilic or radical pathways .
Q. What are the standard synthetic routes for preparing this compound, and what critical steps ensure purity?
- Answer: Synthesis typically involves:
Core formation: Cyclization of pyrazine precursors using reagents like POCl₃ or PCl₃ under reflux .
Functionalization: Bromination at position 3 via NBS (N-bromosuccinimide) and methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .
Purification: Recrystallization from ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients ensures >95% purity .
Q. What initial biological screening assays are recommended for this compound?
- Answer: Begin with:
- Antimicrobial activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility testing: Use UV-Vis spectroscopy in PBS (pH 7.4) to confirm adequate solubility for in vitro studies .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield during the bromination step?
- Answer: Key parameters include:
- Temperature: Maintain 0–5°C during bromine addition to minimize side reactions .
- Solvent: Use anhydrous DMF or DCM to stabilize reactive intermediates .
- Catalyst: Add catalytic FeCl₃ (0.1 eq) to accelerate electrophilic substitution .
- Monitoring: Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and adjust stoichiometry if incomplete .
Q. What strategies resolve discrepancies in reported antitumor activity across studies?
- Answer:
- Standardize assays: Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours) .
- Structural analogs: Compare activity with derivatives lacking bromine or methyl groups (see Table 1) .
- Mechanistic studies: Perform flow cytometry to assess apoptosis vs. necrosis and validate target engagement via Western blot (e.g., caspase-3 activation) .
Q. How does the dihydrochloride form affect binding to biological targets compared to the free base?
- Answer: The hydrochloride salts improve solubility, enabling stronger ionic interactions with negatively charged residues (e.g., DNA phosphates or enzyme active sites). Use ITC (isothermal titration calorimetry) to quantify binding affinity (Kd) differences between forms .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
